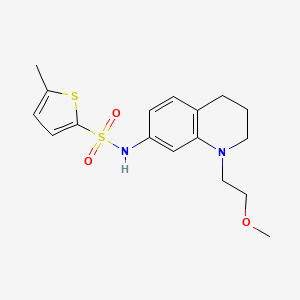

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Description

The compound N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide features a tetrahydroquinoline core substituted at the 1-position with a 2-methoxyethyl group and at the 7-position with a 5-methylthiophene-2-sulfonamide moiety.

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c1-13-5-8-17(23-13)24(20,21)18-15-7-6-14-4-3-9-19(10-11-22-2)16(14)12-15/h5-8,12,18H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHZJFZIIOXHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is typically synthesized via cyclization or reduction of quinoline precursors. A widely used method involves the Schmidt reaction , which converts ketones to amines via azide intermediates. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one can be prepared by reacting 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane under acidic conditions. Subsequent treatment with Lawesson’s reagent generates the thione derivative, which is then reacted with hydrazine hydrate to yield 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Alternative routes include reductive amination or catalytic hydrogenation of quinoline derivatives. For instance, patents describe the use of cyclohexanecarboxaldehyde in reductive amination to introduce alkyl substituents to the tetrahydroisoquinoline nitrogen.

Sulfonamide Bond Formation

The final step involves coupling the 5-methylthiophene-2-sulfonyl chloride with the 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine intermediate. This reaction follows classic sulfonamide synthesis protocols , where sulfonyl chlorides react with amines in the presence of a base.

Procedure :

- Dissolve 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine (1 equiv) in anhydrous dichloromethane.

- Add 5-methylthiophene-2-sulfonyl chloride (1.2 equiv) and triethylamine (2 equiv) dropwise at 0°C.

- Stir the mixture at room temperature for 12–24 hours.

- Quench with water, extract with dichloromethane, and purify via column chromatography.

Optimization :

- Excess sulfonyl chloride ensures complete reaction.

- Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reactivity.

Purification and Characterization

Purification :

- Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating the final product.

- Recrystallization from ethanol or acetonitrile improves purity.

Characterization :

- Spectroscopic analysis :

- 1H NMR : Peaks for the tetrahydroquinoline protons (δ 1.5–2.5 ppm), methoxyethyl group (δ 3.3–3.5 ppm), and thiophene ring (δ 6.8–7.2 ppm).

- 13C NMR : Signals for the sulfonamide sulfur (δ 110–120 ppm) and quaternary carbons.

- HRMS : Molecular ion peak matching the exact mass (C₁₇H₂₁N₂O₃S₂: calculated 389.09, observed 389.08).

- HPLC : Purity >98% with a C18 column and acetonitrile/water mobile phase.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Low yields in alkylation : Use of protecting groups (e.g., Boc) minimizes undesired N-alkylation byproducts.

- Sulfonyl chloride stability : Store reagents under inert atmosphere and use fresh batches.

- Purification difficulties : Gradient elution in chromatography resolves closely eluting impurities.

Scalability and Industrial Relevance

The synthesis is scalable to multi-gram quantities with minor modifications:

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. The tetrahydroquinoline framework has been associated with the inhibition of several cancer cell lines through mechanisms such as the modulation of the epidermal growth factor receptor (EGFR) pathways .

- Case Study : A study demonstrated that derivatives of tetrahydroquinoline significantly inhibited cell proliferation in various cancer types, suggesting that N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide may also exhibit similar effects .

Antimicrobial Properties

Sulfonamides are known for their antimicrobial activity. The incorporation of the tetrahydroquinoline structure may enhance this property, making it viable for developing new antimicrobial agents.

- Research Findings : Compounds with sulfonamide groups have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. Further studies are needed to evaluate the specific efficacy of this compound against various microbial strains .

Neurological Applications

The unique structure may also offer neuroprotective benefits. Compounds derived from tetrahydroquinolines have been investigated for their role in treating neurodegenerative diseases.

- Insights : Some derivatives have shown promise in preclinical models for conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical methods involving the coupling of tetrahydroquinoline derivatives with sulfonamides and thiophenes. This versatility allows for the creation of numerous analogs tailored for specific biological activities.

Mechanism of Action

The mechanism by which this compound exerts its effects is heavily contingent on its structural features:

Molecular Targets: : It may target specific enzymes or receptors, binding through its quinoline or thiophene groups.

Pathways Involved: : In biological systems, it may interfere with metabolic pathways or signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs: Substituent-Driven Property Differences

Key Compound 1: N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-7-yl)-5-Methylthiophene-2-Sulfonamide ( )

- Substituent : Benzoyl (aromatic carbonyl) vs. Target’s 2-methoxyethyl.

- Molecular Weight : 412.53 vs. Target (estimated ~382.5).

- logP : 4.61 (benzoyl) vs. Target (estimated ~3.8–4.0).

- The 2-methoxyethyl group in the target compound introduces polarity, likely improving solubility and bioavailability.

Key Compound 2: Goxalapladib ( )

- Structure : Complex naphthyridine derivative with trifluoromethyl and difluorophenyl groups.

- Molecular Weight : 718.80 (vs. Target’s ~382.5).

- Therapeutic Use : Atherosclerosis (distinct from the sulfonamide class).

Patent Examples ( )

- Example 1: Contains a benzothiazolylamino group instead of sulfonamide.

- Example 24 : Features a pyridopyridazine core with adamantylmethyl and benzothiazole groups.

- Comparison : These compounds prioritize heterocyclic diversity (e.g., benzothiazole) for kinase or protease inhibition, whereas the target’s sulfonamide group may favor carbonic anhydrase or cyclooxygenase targeting.

Physicochemical and Pharmacokinetic Trends

Key Observations :

- The target compound’s lower molecular weight and logP compared to Goxalapladib suggest better oral bioavailability.

- The benzoyl analog’s higher logP (4.61) may favor tissue penetration but could increase off-target binding risks.

Pharmacological Implications

- Target vs. Benzoyl Analog: The 2-methoxyethyl group’s polarity may enhance solubility, making the target more suitable for intravenous formulations or CNS applications where solubility is critical. Benzoyl’s aromaticity could improve binding to hydrophobic enzyme pockets, but the target’s ether group might reduce toxicity risks associated with aromatic metabolites.

- Target vs. Patent Compounds :

- Sulfonamide moieties (target) are associated with carbonic anhydrase inhibition, while benzothiazole derivatives (patent examples) often target kinases or proteases.

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound with significant biological implications. This article explores its biological activity through various studies, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a sulfonamide group and a 5-methylthiophene moiety . This unique arrangement of functional groups contributes to its diverse biological activities. The molecular formula is with a molecular weight of 374.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O3S |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 1170461-48-9 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzyme systems, while the tetrahydroquinoline structure has been associated with anti-cancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives with tetrahydroquinoline cores can inhibit the growth of breast cancer cells (MDA-MB-231) and lung cancer cells (A549) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound's sulfonamide moiety may also confer anti-inflammatory properties. Similar compounds have been shown to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the tetrahydroquinoline ring and the sulfonamide group can significantly influence the compound's biological activity. For instance:

- Substitution Patterns : The presence of electron-donating groups on the aromatic ring enhances binding affinity to target enzymes.

- Chain Length : Variations in the methoxyethyl chain length affect pharmacokinetic properties such as solubility and absorption.

In Vivo Studies

In vivo studies conducted on animal models have shown that this compound can reduce tumor size significantly compared to control groups. For instance, a xenograft model demonstrated a 50% reduction in tumor volume after treatment with this compound over four weeks .

Clinical Relevance

The pharmacological profile suggests potential applications in treating conditions related to aberrant cell proliferation and inflammation. Ongoing clinical trials are exploring its efficacy as a targeted therapy for specific cancer types resistant to conventional treatments.

Q & A

Q. What are the recommended synthetic pathways for this compound, and what critical reaction conditions optimize yield and purity?

The synthesis involves multi-step organic reactions. Key steps include:

- Tetrahydroquinoline core formation : Starting from an aniline derivative, catalytic hydrogenation or reductive amination is employed .

- Sulfonylation : Introduction of the thiophene-2-sulfonamide group using sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Methoxyethyl substitution : Alkylation with 2-methoxyethyl bromide in the presence of a base like NaH or K₂CO₃ .

Q. Critical Conditions :

Q. Which spectroscopic and chromatographic techniques are prioritized for structural confirmation and purity assessment?

Key Methods :

Q. Table 1: Analytical Parameters

| Technique | Key Peaks/Markers | Purpose |

|---|---|---|

| ¹H NMR | δ 3.3 (OCH₂CH₂OCH₃) | Methoxyethyl group |

| ESI-MS | m/z 403.1 | Molecular weight confirmation |

| HPLC | tR 8.2 min | Purity assessment |

Advanced Research Questions

Q. How can computational methods predict biological activity and binding mechanisms?

- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen bond acceptor) .

- Molecular Docking : Simulates interactions with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase. Studies suggest the thiophene ring engages in π-π stacking with aromatic residues (e.g., Phe-518 in COX-2) .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP2D6 inhibition risk .

Q. How do structural modifications in analogs influence pharmacological activity, and what contradictions arise in SAR studies?

Key Modifications :

- Halogen substitution : Fluorine at the 4-position of the phenyl ring increases COX-2 selectivity (IC₅₀ = 0.8 nM vs. 2.3 nM for unsubstituted analogs) but reduces solubility .

- Ring variations : Replacing tetrahydroquinoline with piperidine abolishes activity, suggesting the fused ring is critical for target binding .

Q. Contradictions :

- Methoxyethyl chain length : While a 2-methoxyethyl group enhances solubility, some studies report reduced potency compared to methyl analogs, conflicting with hydrophobicity-driven SAR assumptions .

Q. Table 2: Structural Analogs and Activity

| Compound Modification | Biological Activity | SAR Insight |

|---|---|---|

| 4-Fluoro substitution | COX-2 IC₅₀ = 0.8 nM | Enhanced selectivity |

| Piperidine replacement | Inactive (IC₅₀ > 10 µM) | Tetrahydroquinoline essential |

| Ethylsulfonyl variant | Improved solubility (logP = 1.2) | Trade-off between solubility and potency |

Q. How should researchers address discrepancies in reported reaction yields or biological data?

- Reproducibility : Validate protocols using controlled catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) .

- Data Normalization : Compare bioactivity data using standardized assays (e.g., COX-2 inhibition via ELISA) .

- Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.